molecular formula C23H26FN3O5 B11283282 2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11283282
M. Wt: 443.5 g/mol
InChI Key: CYZZVSTVAFLOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or halogenated compounds.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

      Medicine: Research on its pharmacological properties, including potential drug development.

      Industry: May find applications in fine chemicals or pharmaceutical manufacturing.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetophenones or fluorinated aromatic compounds.

      Uniqueness: Its combination of substituents (fluorine, methoxyethyl, and propoxyphenyl) sets it apart.

    Properties

    Molecular Formula

    C23H26FN3O5

    Molecular Weight

    443.5 g/mol

    IUPAC Name

    2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

    InChI

    InChI=1S/C23H26FN3O5/c1-3-13-32-19-10-6-17(7-11-19)25-21(28)15-20-22(29)27(18-8-4-16(24)5-9-18)23(30)26(20)12-14-31-2/h4-11,20H,3,12-15H2,1-2H3,(H,25,28)

    InChI Key

    CYZZVSTVAFLOTA-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCOC)C3=CC=C(C=C3)F

    Origin of Product

    United States

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